molecular formula C10H6ClN3 B1600370 4-Chlor-imidazo[1,2-a]chinoxalin CAS No. 191349-69-6

4-Chlor-imidazo[1,2-a]chinoxalin

Katalognummer: B1600370
CAS-Nummer: 191349-69-6
Molekulargewicht: 203.63 g/mol
InChI-Schlüssel: RYNAIJUDTQWFSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloroimidazo[1,2-a]quinoxaline is a heterocyclic compound with the molecular formula C10H6ClN3. It is a derivative of imidazo[1,2-a]quinoxaline, characterized by the presence of a chlorine atom at the 4th position. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science.

Wissenschaftliche Forschungsanwendungen

Biochemische Analyse

Biochemical Properties

4-Chloroimidazo[1,2-a]quinoxaline plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been identified as an antagonist of adenosine and benzodiazepine receptors A1, and an inhibitor of SK2, PIM, IkB kinases, as well as PDE4, PDE9, and PDE10A phosphodiesterases . These interactions are essential for its biological activities, particularly its anticancer effects. The compound’s ability to inhibit these enzymes and receptors suggests its potential in modulating various biochemical pathways.

Cellular Effects

4-Chloroimidazo[1,2-a]quinoxaline exhibits significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has shown cytotoxic activity against melanoma, T-lymphoma, myeloid leukemia, and colon cancer cells . The compound’s impact on cell signaling pathways, such as those involving adenosine and benzodiazepine receptors, contributes to its ability to modulate gene expression and cellular metabolism, leading to its observed anticancer effects.

Molecular Mechanism

The molecular mechanism of 4-Chloroimidazo[1,2-a]quinoxaline involves its binding interactions with various biomolecules. It exerts its effects by inhibiting specific enzymes and receptors, leading to changes in gene expression and cellular function. For example, its inhibition of phosphodiesterases results in altered levels of cyclic nucleotides, which are crucial for cell signaling . Additionally, the compound’s interaction with adenosine and benzodiazepine receptors affects neurotransmission and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloroimidazo[1,2-a]quinoxaline change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Chloroimidazo[1,2-a]quinoxaline remains stable under specific conditions, such as inert atmosphere and temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of 4-Chloroimidazo[1,2-a]quinoxaline vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies have shown that the compound’s efficacy and safety profile depend on the dosage administered, with threshold effects observed at specific concentrations.

Metabolic Pathways

4-Chloroimidazo[1,2-a]quinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity. The compound’s metabolism may affect metabolic flux and metabolite levels, contributing to its overall effects on cellular function . Understanding the metabolic pathways of 4-Chloroimidazo[1,2-a]quinoxaline is essential for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 4-Chloroimidazo[1,2-a]quinoxaline within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation . These interactions determine the compound’s availability at target sites, affecting its efficacy and safety. Studies have shown that 4-Chloroimidazo[1,2-a]quinoxaline is distributed throughout various tissues, with specific accumulation in target cells.

Subcellular Localization

The subcellular localization of 4-Chloroimidazo[1,2-a]quinoxaline plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications. Studies have indicated that 4-Chloroimidazo[1,2-a]quinoxaline localizes to specific cellular compartments, influencing its interactions with biomolecules and its overall biological activity.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The imidazoquinoxaline core can participate in redox reactions, although specific conditions and reagents are less documented.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Chloroimidazo[1,2-a]quinoxaline is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable scaffold in drug discovery and material science .

Eigenschaften

IUPAC Name

4-chloroimidazo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNAIJUDTQWFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NC=CN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444706
Record name 4-chloroimidazo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191349-69-6
Record name 4-chloroimidazo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compound 11 (1.4 g, 6.4 mmol) is solubilized in phosphorus oxychloride (24 ml), and N,N-diethylaniline (3.6 ml). The reaction mixture obtained is carried to reflux for approximately 2 h. The product is insoluble in POCl3 even after heating. The reaction is monitored by TLC, eluent: CH2Cl2/MeOH (95/5). TLC shows the presence of the end product, but also the appearance of breakdown products. The reaction mixture is dark brown in colour. The POCl3 is evaporated under vacuum. The residue is cooled in an ice bath before adding a little water and, dropwise, a saturated sodium bicarbonate solution to neutralize POCl3. A light yellow foam and a brown precipitate appear. The solid is isolated by filtration and is recrystallized in methanol. A beige solid (0.97 g, 75%) is obtained; 1H NMR (300 MHz, DMSO-d6) δ: 8.5 (s, 1H, N—CH—C), 8.06 (d, 1H, ArH), 7.56 (s, 1H, C—CH—N), 7.35 (m, 1H, ArH), 7.25 (m, 2H, ArH). Analysis calculated for C10H6N3C1: C, 58.98; H, 2.97; N, 20.64. Experimental: C, 59.12; H, 2.76; N, 20.45.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
75%

Synthesis routes and methods II

Procedure details

To a stirred suspension of 2-amino-3-chloroquinoxaline (25.5 g, 141.8 mmol) in water/THF 1:1 (500 mL), at rt was added 2-bromo-1,1-diethoxyethane (83.8 g, 425.4 mmol) in one portion. After stirring at rt for 1 h, the mixture was heated to reflux for 3 h under stirring and then stirred for an additional 15 h at rt. The pH value of the mixture was adjusted to pH 8 by addition of solid sodium carbonate and the mixture was subsequently extracted with ethyl acetate (3×500 mL) and the combined organic extracts were dried with sodium sulfate. Removal of the solvent yields 4-chloro-imidazo[1,2-a]quinoxaline as an orange-white solid (63 g, 93%): 1H-NMR (300 MHz, d6-DMS): δ=9.05 (d, 1H), 8.51 (dd, 1H), 8.1 (dd, 1H), 7.99 (d, 1H), 7.89 (td, 1H), 7.76 (td, 1H) ppm. UPLC-MS: RT=0.88 min; m/z 204.6 [MH+]; required MW=203.6.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
83.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloroimidazo[1,2-a]quinoxaline
Reactant of Route 2
4-Chloroimidazo[1,2-a]quinoxaline
Reactant of Route 3
Reactant of Route 3
4-Chloroimidazo[1,2-a]quinoxaline
Reactant of Route 4
4-Chloroimidazo[1,2-a]quinoxaline
Reactant of Route 5
4-Chloroimidazo[1,2-a]quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.